molecular formula C18H14ClNO3 B2409996 6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923676-43-1

6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2409996
CAS No.: 923676-43-1
M. Wt: 327.76
InChI Key: YMIUFYRIENPVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-carboxamide derivative offered for research use only. This compound belongs to a class of heterocyclic structures, including 2-oxo-2H-chromene (coumarin), known for diverse biological activities and significant potential in medicinal chemistry research . While specific data on this exact analog is limited, research on closely related chromene-3-carboxamide structures provides strong evidence for its research value. Recent studies highlight the potential of chromene-carboxamide derivatives as antidiabetic agents, showing potent inhibitory activity against metabolic enzymes like α-amylase and α-glucosidase . Some derivatives have also demonstrated promising cytotoxic effects against a broad panel of human cancer cell lines, making them valuable scaffolds in anticancer research . Furthermore, structural analogs, particularly N-phenethyl-2-oxo-2H-chromene-3-carboxamides, have been investigated as high-potency inhibitors of enzymes like monoamine oxidase B (MAO-B) for neurodegenerative disease research, and as potential anti-austerity agents that target cancer cell tolerance to nutrient starvation . The chromene core is recognized for its excellent binding capacity to various cellular targets, which underpins the wide range of biological activities observed in its derivatives, including antimicrobial, anti-inflammatory, and antioxidant properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-chloro-N-(4-ethylphenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-11-3-6-14(7-4-11)20-17(21)15-10-12-9-13(19)5-8-16(12)23-18(15)22/h3-10H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIUFYRIENPVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 4-ethylphenylamine.

    Condensation Reaction: The 6-chloro-2H-chromen-2-one undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives.

Scientific Research Applications

6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new chromene-based compounds with potential biological activities.

    Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in assays to investigate cellular pathways and mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for the development of new drugs.

    Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate cellular pathways by interacting with receptors and influencing signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of coumarin-3-carboxamides with modifications at two key positions:

  • Position 6 (coumarin core) : Chloro substitution is common, but bromo (e.g., 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, CAS 6369-12-6) and unsubstituted variants are also documented .
  • N-substituent (carboxamide moiety : The 4-ethylphenyl group contrasts with derivatives bearing sulfamoylphenyl (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ), hydroxyphenyl (e.g., BT317 ), or methoxyphenethyl groups (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ).

Table 1: Structural Variations in Coumarin-3-carboxamide Derivatives

Compound Name Coumarin Substituent N-Substituent Key Structural Feature
Target Compound 6-Cl 4-Ethylphenyl Enhanced lipophilicity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None 4-Sulfamoylphenyl Hydrogen-bonding capacity via sulfonamide
BT317 6-Cl 4-Hydroxyphenyl Polar hydroxyl group
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-Methoxyphenethyl Extended alkyl chain with methoxy
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Br 2,4-Dimethylphenyl Steric hindrance from methyl groups
Physical and Crystallographic Properties
  • Melting Points : Sulfamoylphenyl derivatives exhibit high melting points (>300°C) due to strong hydrogen-bonding networks , while alkyl/aryl analogs (e.g., BT317) are isolated as lower-melting solids .
  • Crystallography : Tools like SHELX and WinGX are critical for resolving coumarin derivatives’ crystal structures, revealing intermolecular interactions such as C=O···H-N hydrogen bonds in sulfonamide-containing compounds . Ethylphenyl groups likely contribute to hydrophobic packing, as observed in similar aryl-substituted crystals .

Biological Activity

6-Chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Chemical Name : this compound
  • CAS Number : 923676-43-1
  • Molecular Formula : C18H14ClNO3
  • Molecular Weight : 327.76 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking catalytic functions. Additionally, it modulates cellular pathways through receptor interactions, influencing signal transduction processes.

Antimicrobial Activity

Recent studies have shown that chromene derivatives exhibit significant antimicrobial properties. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens. For instance:

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus<0.25
Escherichia coli<0.30

These results indicate promising potential for the compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. It has been shown to induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation:

StudyCell LineIC50 (µM)
Apoptosis induction studyHeLa15
Proliferation inhibitionMCF-710

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies.

Neuroprotective Effects

Research into neuroprotective effects has revealed that derivatives of chromenes can inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes involved in neurodegenerative diseases:

CompoundAChE IC50 (µM)MAO-B IC50 (µM)
This compound0.090.27

This activity indicates its potential role in treating conditions like Alzheimer's disease by enhancing cholinergic transmission and reducing oxidative stress.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other chromene derivatives. For example, while similar compounds like 6-chloro-N-(4-methylphenyl)pyridine show moderate activity against AChE, the former exhibits significantly higher potency:

CompoundAChE IC50 (µM)
This compound0.09
6-Chloro-N-(4-methylphenyl)pyridine0.45

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluating the efficacy of various chromene derivatives against Staphylococcus aureus found that this compound had a significant reduction in biofilm formation compared to standard antibiotics.
  • Neuroprotective Mechanism Exploration : Another investigation into the neuroprotective mechanisms revealed that this compound not only inhibited AChE but also showed a reduction in β-amyloid aggregation, highlighting its dual action in neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodology : A base-mediated coupling reaction is commonly employed. For example, reacting 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 4-ethylaniline in the presence of a coupling agent (e.g., DCC or EDC) and a base like potassium carbonate in dry DMF. Purification via flash column chromatography (silica gel) and recrystallization (acetone/hexane) yields pure crystals .
  • Key Parameters : Optimize reaction time (12-24 hours), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to improve yields.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.05) validate bond lengths and angles, confirming the chromene scaffold and carboxamide substitution .
  • Spectroscopy : IR confirms carbonyl stretches (~1700 cm⁻¹ for lactone, ~1650 cm⁻¹ for amide). NMR (¹H/¹³C) identifies substituents: aromatic protons (δ 6.8-8.1 ppm), ethyl group (δ 1.2-1.4 ppm for CH₃, δ 2.6-2.8 ppm for CH₂), and carboxamide carbonyl (δ ~165 ppm) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this chromene carboxamide?

  • Structure-Activity Relationship (SAR) :

  • The 4-ethylphenyl group enhances lipophilicity, potentially improving membrane permeability. Chlorine at position 6 increases electrophilicity, which may enhance interactions with biological targets (e.g., kinases or enzymes) .
  • Substituting the ethyl group with bulkier alkyl chains (e.g., propyl) or electron-withdrawing groups (e.g., nitro) alters activity; comparative assays (e.g., IC₅₀ in cancer cell lines) are critical for evaluation .

Q. How can conflicting synthetic yields (e.g., 46% vs. 94%) be resolved in chromene-carboxamide synthesis?

  • Troubleshooting :

  • Reagent Purity : Ensure anhydrous conditions and high-purity starting materials to avoid side reactions.
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., chromene-3-carboxylic acid).
  • Solvent Optimization : Replace DMF with THF or DCM if decomposition occurs. Adjust base strength (e.g., NaHCO₃ vs. K₂CO₃) to control reaction kinetics .

Q. What strategies optimize reaction conditions for large-scale synthesis?

  • Scale-Up Considerations :

  • Catalyst Screening : Transition from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst®) for easier separation.
  • Solvent Recycling : Use low-boiling solvents (e.g., acetone) for cost-effective distillation.
  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce reaction time .

Q. How are analytical discrepancies in spectroscopic data addressed during characterization?

  • Resolution Methods :

  • Dynamic NMR : Resolve overlapping signals (e.g., aromatic protons) by varying temperature or using deuterated solvents.
  • 2D Techniques : HSQC and HMBC correlate ¹H/¹³C signals to assign ambiguous peaks (e.g., distinguishing carboxamide from lactone carbonyls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.